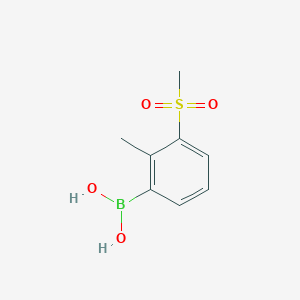

2-Methyl-3-(methylsulfonyl)phenylboronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyl-3-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMZNEHQVPYMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)S(=O)(=O)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-3-(methylsulfonyl)phenylboronic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid

Introduction

This compound is a specialized organoboron compound that serves as a valuable building block in modern organic synthesis. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. The strategic placement of a methyl group at the 2-position and a methylsulfonyl group at the 3-position on the phenyl ring imparts unique steric and electronic properties. These modifications influence the compound's reactivity, solubility, and stability, making it a tailored reagent for the synthesis of complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of its core physical properties, analytical characterization methods, and best practices for its handling and storage, offering a critical resource for researchers and development professionals.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a reagent are paramount for its effective use in experimental design. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1313617-69-4 | [1] |

| Molecular Formula | C₈H₁₁BO₄S | [1] |

| Molecular Weight | 214.05 g/mol | [1] |

| Appearance | Inferred to be a solid, likely an off-white to white crystalline powder, based on related isomers. | [2][3][4] |

Melting Point Analysis

A definitive, experimentally determined melting point for this compound is not prominently available in the current literature. However, the melting points of its structural isomers provide a valuable comparative context for estimating its thermal behavior.

| Isomer | Melting Point (°C) |

| 2-(Methylsulfonyl)phenylboronic acid | 84 |

| 4-(Methylsulfonyl)phenylboronic acid | 289-293 |

| (3-(Methylsulfonamido)phenyl)boronic acid | 90-96 |

The significant variation among isomers, particularly the high melting point of the 4-substituted isomer, highlights the profound impact of substituent placement on crystal lattice packing and intermolecular forces. It is also critical to recognize that arylboronic acids can readily dehydrate to form cyclic trimeric anhydrides known as boroxines, which can affect the accuracy of melting point measurements.[5]

Solubility Profile

Specific solubility data for this compound is limited. However, the general solubility characteristics can be inferred from the behavior of phenylboronic acids and the influence of its functional groups. Phenylboronic acids typically exhibit good solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbon solvents.[6] The presence of the methylsulfonyl group, a polar moiety, is known to enhance the solubility of related compounds in various solvents.[3]

Recommended Solvents for Experimentation:

-

High Solubility: Tetrahydrofuran (THF), Dioxane, Acetone, Methanol

-

Moderate Solubility: Dichloromethane (DCM), Chloroform

-

Low Solubility: Hexanes, Toluene

Spectroscopic and Analytical Characterization

Structural verification of this compound relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons:

-

Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm), with coupling patterns determined by their positions relative to each other.

-

Sulfonyl Methyl Protons: A sharp singlet (approx. 3.0-3.5 ppm) corresponding to the three protons of the -SO₂CH₃ group.

-

Aryl Methyl Protons: A singlet (approx. 2.0-2.5 ppm) for the three protons of the aryl-CH₃ group.

-

Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is often exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will corroborate the structure by showing eight distinct carbon signals: six for the aromatic ring (four substituted, two unsubstituted) and one for each of the methyl groups.

-

¹¹B NMR: This technique is particularly diagnostic for boronic acids.[7] It allows for direct observation of the boron atom. A signal in the range of 27-33 ppm is characteristic of the trigonal planar (sp²) boron center in the boronic acid form.[7][8] Upon complexation, for instance with a diol, this signal would shift upfield to indicate the formation of a tetrahedral (sp³) boronate ester.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound (214.05 g/mol ). High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₈H₁₁BO₄S).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl groups of the boronic acid.

-

C-H Stretch: Signals around 2850-3000 cm⁻¹ for the methyl and aromatic C-H bonds.

-

S=O Stretch: Strong, characteristic bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the sulfone group.

-

B-O Stretch: A strong band around 1350-1400 cm⁻¹.

Experimental Protocol: Melting Point Determination

Accurate determination of the melting point is a fundamental measure of purity.

Objective: To determine the melting range of a solid sample of this compound using a digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample under vacuum.

-

Capillary Loading: Finely crush a small amount of the crystalline solid into a powder. Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Sample Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/min to get a rough estimate.

-

Accurate Measurement: For an accurate reading, set the starting temperature to about 20 °C below the estimated melting point. Set the heating ramp rate to a slow 1-2 °C/min.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Post-Analysis: Allow the apparatus to cool before performing any subsequent measurements.

Causality and Trustworthiness: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate melting range. A sharp melting range (e.g., < 2 °C) is indicative of high purity, while a broad range suggests the presence of impurities or decomposition.

Caption: Workflow for Melting Point Determination.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity and reactivity of arylboronic acids.

Stability Considerations

-

Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, especially under basic or acidic conditions.[9]

-

Boroxine Formation: As mentioned, boronic acids can undergo reversible self-condensation to form trimeric boroxine anhydrides upon loss of water. This does not typically affect their reactivity in cross-coupling reactions as the boroxine can re-hydrolyze in situ, but it can complicate analysis and characterization.[5]

-

Oxidative Instability: Arylboronic acids can be susceptible to oxidation.

Recommended Storage Protocol

To mitigate decomposition, the following storage conditions are recommended:

-

Temperature: Store at low temperatures, typically 2-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and oxygen.[1]

-

Container: Use a tightly sealed container made of an inert material like glass or HDPE.[10]

-

Environment: Keep in a dark, dry place away from heat and direct sunlight.

Safety Information

While specific toxicology data for this compound is not available, related arylboronic acids are classified as irritants.[2] Standard laboratory safety precautions should be followed:

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Molecular Structure Visualization

The two-dimensional chemical structure of the compound is depicted below.

Caption: 2D Structure of this compound.

Conclusion

This compound is a highly functionalized reagent with significant potential in synthetic chemistry. While some of its physical properties, such as a precise melting point, are not yet widely documented, a clear understanding of its molecular structure, expected analytical characteristics, and the general behavior of arylboronic acids provides a robust framework for its application. Adherence to proper storage and handling protocols is essential to ensure its stability and achieve reproducible results in research and development settings.

References

- Benchchem. Storage and handling guidelines for organoboronic acids to prevent decomposition.

- BLD Pharm. This compound.

- Sigma-Aldrich. 2-(Methylsulfonyl)phenylboronic acid AldrichCPR.

- Chem-Impex. 2-(Methylsulfonyl)phenylboronic acid.

- The Royal Society of Chemistry. Electronic Supporting Information.

- Sigma-Aldrich. (3-(Methylsulfonamido)phenyl)boronic acid.

- Theranostics. Supporting Information.

- Chem-Impex. 4-(Methylsulfonyl)phenylboronic acid.

- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum.

- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3536-3543.

- Sigma-Aldrich. 3-(Methylsulfonyl)phenylboronic acid AldrichCPR.

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15079.

- Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.

- Sigma-Aldrich. 4-(Methanesulfonyl)phenylboronic acid ≥ 95.0%.

- Lab Alley. How to Store Boric Acid.

- SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts.

Sources

- 1. 1313617-69-4|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(Methylsulfonyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. laballey.com [laballey.com]

An In-depth Technical Guide to 2-Methyl-3-(methylsulfonyl)phenylboronic Acid

This guide provides a comprehensive technical overview of 2-Methyl-3-(methylsulfonyl)phenylboronic acid (CAS 1313617-69-4), a versatile building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, analytical characterization, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Strategically Substituted Phenylboronic Acid

This compound is a member of the extensive family of arylboronic acids, which have become indispensable tools in synthetic chemistry.[1] The strategic placement of a methyl group at the 2-position and a methylsulfonyl group at the 3-position of the phenyl ring imparts unique steric and electronic properties to the molecule. These characteristics can influence its reactivity, selectivity, and the properties of the resulting products in chemical transformations.

The methylsulfonyl group is a strong electron-withdrawing group, which can impact the Lewis acidity of the boronic acid moiety and its reactivity in cross-coupling reactions.[2] The adjacent methyl group introduces steric hindrance that can influence the regioselectivity of certain reactions. This specific substitution pattern makes this compound a valuable reagent for accessing complex molecular architectures that might be challenging to synthesize via other routes. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[3]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably estimated based on its structure and comparison with its isomers.

Physicochemical Properties

The table below summarizes the key physicochemical identifiers for this compound and provides a comparison with its commercially available isomers.

| Property | This compound | 2-(Methylsulfonyl)phenylboronic Acid | 4-(Methylsulfonyl)phenylboronic Acid |

| CAS Number | 1313617-69-4 | 330804-03-0[2][4][5] | 149104-88-1[6][7] |

| Molecular Formula | C₈H₁₁BO₄S | C₇H₉BO₄S | C₇H₉BO₄S |

| Molecular Weight | 214.05 g/mol | 200.02 g/mol [2][4][5] | 200.02 g/mol [6][7] |

| Appearance | White to off-white solid (Predicted) | White to off-white crystalline powder[2] | White to light yellow crystalline powder[6] |

| Melting Point | Estimated: 130-140 °C | 84 °C[2] | 293 °C[6] |

| Solubility | Predicted to be soluble in methanol, THF, and other polar organic solvents; limited solubility in water and nonpolar solvents.[8][9] | Data not available | Soluble in methanol[7] |

| pKa | Estimated: ~7.0-7.5 | Data not available | 7.22 ± 0.10 (Predicted)[7] |

Rationale for Estimated Properties:

-

Melting Point: The melting point is influenced by crystal packing and intermolecular forces. The predicted range for the title compound is an educated estimate, falling between the lower melting ortho-isomer and the significantly higher melting para-isomer. The substitution pattern of the 2-methyl-3-sulfonyl derivative may disrupt crystal lattice symmetry compared to the para-isomer, leading to a lower melting point.

-

Solubility: Like most phenylboronic acids, it is expected to exhibit good solubility in polar organic solvents. The presence of the polar sulfonyl group and the boronic acid moiety will likely result in poor solubility in nonpolar hydrocarbon solvents. Its solubility in water is expected to be low.[9]

-

pKa: The electron-withdrawing nature of the methylsulfonyl group is expected to decrease the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid. The predicted pKa is in line with that of the 4-(methylsulfonyl) isomer.[7]

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic Protons (3H): Three signals in the aromatic region (approx. δ 7.5-8.2 ppm), likely exhibiting doublet of doublets or multiplet splitting patterns due to their coupling.

-

Methylsulfonyl Protons (3H): A sharp singlet around δ 3.1-3.3 ppm.

-

Methyl Protons (3H): A singlet in the upfield region, around δ 2.5-2.7 ppm.

-

Boronic Acid Protons (2H): A broad singlet that is D₂O exchangeable, typically observed between δ 8.0-8.5 ppm, though its visibility can vary.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. δ 125-145 ppm). The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved.

-

Methylsulfonyl Carbon (1C): A signal around δ 40-45 ppm.

-

Methyl Carbon (1C): A signal in the upfield region, around δ 15-20 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

In negative ion mode, the expected [M-H]⁻ ion would be at m/z 213.04.

-

Boronic acids are prone to dehydration to form cyclic trimers (boroxines). Therefore, ions corresponding to the boroxine and its fragments may also be observed.

-

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a plausible and robust synthetic route can be designed based on well-established methodologies for the preparation of substituted arylboronic acids.[1][13][14] The most common approach involves the reaction of an organometallic reagent with a trialkyl borate.

Proposed Synthetic Workflow

The proposed synthesis starts from 1-bromo-2-methyl-3-(methylthio)benzene, which can be oxidized to the corresponding sulfone, followed by a lithium-halogen exchange and subsequent borylation.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 1-Bromo-2-methyl-3-(methylthio)benzene

-

Dissolve 1-bromo-2-methyl-3-(methylthio)benzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-methyl-3-(methylsulfonyl)benzene.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-methyl-3-(methylsulfonyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (approx. 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

In a separate flask, prepare a solution of trimethyl borate (B(OMe)₃) (approx. 1.5 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly formed organolithium species to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Strategies

Crude this compound may contain impurities such as the corresponding boroxine (the cyclic trimer anhydride) and unreacted starting materials. The following purification methods are recommended:

-

Recrystallization: This is often the most effective method. A suitable solvent system would likely be a mixture of a polar solvent (like ethyl acetate or acetone) and a nonpolar anti-solvent (like hexanes or heptane).

-

Acid-Base Extraction: Boronic acids can be purified by dissolving the crude material in a basic aqueous solution (e.g., NaOH) to form the water-soluble boronate salt. The organic impurities can be washed away with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the pure boronic acid, which can then be collected by filtration.

Reactivity and Applications: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls and other conjugated systems.[3]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the use of this compound in a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

-

Reaction Setup:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a suitable phosphine ligand, 1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

-

Solvent Addition:

-

Add a degassed solvent or solvent mixture. Common choices include:

-

Dioxane/water

-

Toluene/water

-

DMF

-

Acetonitrile/water

-

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container. Boronic acids can be sensitive to moisture and may dehydrate to form boroxines upon prolonged storage or heating.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the synthesis of novel and complex molecules. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and application, drawing upon established principles of organic chemistry and data from closely related analogues. As with any chemical synthesis, careful optimization and characterization are crucial for successful outcomes.

References

-

Chem-Impex. 2-(Methylsulfonyl)phenylboronic acid. [Link]

-

Electronic Supporting Information - The Royal Society of Chemistry. [Link]

-

Supporting Information - Theranostics. [Link]

-

Organic Syntheses Procedure. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]

-

(PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules - ResearchGate. [Link]

-

Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

-

4-(Methylsulfonyl)phenylboronic acid - Chem-Impex. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Supporting Information for A Mild and Simple Method for Making MIDA Boronates - ChemRxiv. [Link]

-

Solubility of phenylboronic compounds in water - Mediterranean Journal of Chemistry. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Electronic supporting information - The Royal Society of Chemistry. [Link]

-

2-Methoxy-3-(trimethylsilyl)phenylboronic acid - PMC - NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

330804-03-0 | 2-(Methylsulfonyl)phenylboronic acid - Boroncore. [Link]

-

Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? | ResearchGate. [Link]

-

Selected boronic acids and their pKa values. | Download Scientific Diagram - ResearchGate. [Link]

-

Methylboronic acid - SpectraBase. [Link]

-

(2-(Methylsulfonyl)phenyl)boronic acid - porphyrin-systems. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-(Methylsulfonyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 10. rsc.org [rsc.org]

- 11. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 12. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of 2-Methyl-3-(methylsulfonyl)phenylboronic acid

Abstract

2-Methyl-3-(methylsulfonyl)phenylboronic acid is a key building block in modern medicinal chemistry and organic synthesis, valued for its role in constructing complex biaryl structures via palladium-catalyzed cross-coupling reactions. The precise arrangement of its methyl, methylsulfonyl, and boronic acid functional groups dictates its reactivity, stability, and pharmacokinetic properties when incorporated into larger molecules. This guide provides a comprehensive framework for the definitive structural elucidation of this compound. We detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD). Each section explains the causality behind the experimental choices, presents detailed, self-validating protocols, and interprets the expected data, offering researchers a robust workflow for the unambiguous characterization of this and similar substituted phenylboronic acids.

Introduction

Substituted phenylboronic acids are indispensable reagents in synthetic chemistry, most notably for their application in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] The title compound, this compound, incorporates two distinct functional groups on the phenyl ring that modulate its electronic and steric properties. The methyl group, an electron-donating group, can influence the reactivity of the boronic acid moiety through inductive effects.[3] Conversely, the methylsulfonyl group is a strong electron-withdrawing group, which can impact the compound's acidity, stability, and ability to engage in specific molecular interactions like hydrogen bonding.[4][5][6]

This unique substitution pattern makes it a valuable synthon for drug discovery, where precise structural modifications are essential for optimizing biological activity and pharmacokinetic profiles.[4][7] Therefore, a rigorous and unequivocal confirmation of its structure is a critical prerequisite for its use in any research or development context. This guide outlines the logical workflow and technical methodologies required to achieve complete structural validation.

Part 1: Foundational Characterization

Before advanced spectroscopic analysis, fundamental properties of the compound must be established.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below. This data serves as the primary reference for all subsequent analytical work.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1209639-30-7 | N/A |

| Molecular Formula | C₈H₁₁BO₄S | Calculated |

| Molecular Weight | 214.05 g/mol | Calculated |

| Appearance | White to off-white solid | General Observation |

| SMILES String | CS(=O)(=O)c1cccc(c1C)B(O)O | N/A |

| InChI Key | Not readily available for this specific isomer. | N/A |

Structural Representation

A clear visual representation of the molecule is fundamental to discussing its analysis.

Caption: Workflow for the comprehensive structural analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis, providing detailed information about the chemical environment of each nucleus. [8]For this molecule, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its polar aprotic nature ensures good solubility for the boronic acid and its substituents, and it minimizes the rate of proton exchange for the B(OH)₂ group, often allowing for its observation, which is not always possible in protic solvents like methanol-d₄.

2.1.1 Proton (¹H) NMR Spectroscopy

-

Objective: To identify all unique proton environments, their integrations (relative numbers), and their through-bond coupling relationships.

-

Expected Data & Interpretation:

-

Aromatic Region (~7.5-8.2 ppm): Three distinct signals are expected. Due to the substitution pattern, they will appear as complex multiplets (doublets or doublet of doublets). A Correlation Spectroscopy (COSY) experiment is essential to definitively assign their connectivity.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, typically downfield. Its chemical shift is highly variable and dependent on concentration and residual water content.

-

Methylsulfonyl Protons (-SO₂CH₃): A sharp singlet for three protons, expected around 3.2-3.4 ppm. The strong deshielding effect of the sulfonyl group shifts this signal significantly downfield compared to a standard methyl group.

-

Aryl-Methyl Protons (-CH₃): A sharp singlet for three protons, expected around 2.4-2.6 ppm.

-

2.1.2 Carbon-13 (¹³C) NMR Spectroscopy

-

Objective: To identify all unique carbon environments.

-

Expected Data & Interpretation:

-

Aromatic Carbons (~125-145 ppm): Six distinct signals are expected. The carbons directly attached to the boron (C-B) and sulfonyl (C-S) groups will have characteristic chemical shifts and may show broader signals (especially C-B due to the quadrupolar boron nucleus).

-

Methylsulfonyl Carbon (-SO₂CH₃): A single peak, typically in the 40-45 ppm range.

-

Aryl-Methyl Carbon (-CH₃): A single peak, typically in the 18-22 ppm range.

-

2.1.3 Boron-11 (¹¹B) NMR Spectroscopy

-

Objective: To confirm the chemical environment of the boron atom. [9]* Expertise & Causality: ¹¹B NMR is a powerful diagnostic tool for organoboron compounds. [10]The chemical shift is highly sensitive to the hybridization state of the boron atom. [11][12]* Expected Data & Interpretation:

-

A single, relatively broad peak is expected in the range of δ 28-33 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of a trigonal planar (sp²) boronic acid. [13]The formation of cyclic anhydrides (boroxines) can shift this signal slightly downfield. [14] 2.1.4 2D NMR Experiments (HSQC & HMBC)

-

-

Objective: To definitively link the proton and carbon frameworks.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. [8]* Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to establish the substitution pattern on the aromatic ring. For instance, it will show a correlation from the aryl-methyl protons to the C1, C2, and C6 carbons, and from the aromatic protons to neighboring carbons, confirming the relative positions of all substituents.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz.

-

1D Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹¹B spectra using standard instrument parameters.

-

2D Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments. Optimize acquisition times to ensure adequate signal-to-noise for all expected correlations.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

MS provides the molecular weight and, with high resolution, the elemental formula, serving as an orthogonal validation of the NMR data.

Expertise & Causality: Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic trimers (boroxines) in the gas phase or under thermal stress. [15][16]Electrospray ionization (ESI) is the preferred method, as it is a soft ionization technique that minimizes fragmentation and dehydration. Analysis in negative ion mode is often most effective, as the boronic acid can lose a proton to form a stable [M-H]⁻ ion. [16] 2.2.1 High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact mass of the molecule and confirm its elemental formula.

-

Protocol 2: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

-

Ionization Mode: Operate in negative ion mode (ESI-).

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Analysis: Compare the measured exact mass of the [M-H]⁻ ion to the theoretical exact mass calculated for the formula C₈H₁₀BO₄S⁻. The mass error should be less than 5 ppm.

-

Expected HRMS Data

| Ion Species | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |

| [C₈H₁₁BO₄S - H]⁻ | 213.0402 | (Experimental Value) | < 5 |

Part 3: Definitive 3D Structural Confirmation

While NMR and MS can define the constitution and connectivity, only X-ray crystallography can provide an unambiguous determination of the three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for molecular structure determination. [17][18]It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Expertise & Causality: The primary bottleneck for SCXRD is growing a single, diffraction-quality crystal. [17][19]This requires a highly pure sample. Slow evaporation or vapor diffusion are common and effective techniques for small organic molecules. [20][21]The choice of solvent system is critical; a solvent in which the compound is moderately soluble often yields the best results. [21] Protocol 3: Crystal Growth and X-ray Diffraction

-

Purification: Ensure the sample is of the highest possible purity (>99%), potentially through recrystallization, to facilitate crystal growth.

-

Crystal Growth (Slow Evaporation):

-

Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/heptane) to create a near-saturated solution.

-

Filter the solution into a clean vial.

-

Cover the vial with a cap containing a few small pinholes to allow for slow solvent evaporation over several days in an undisturbed location.

-

-

Crystal Selection: Using a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible defects. [19][20]4. Data Collection: Mount the crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion and obtain higher quality data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using standard crystallographic software packages.

Expected Crystallographic Data Summary

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-B, B-O, C-S, S=O |

| Key Bond Angles | Angles defining the geometry of the phenyl ring and substituents |

| Torsion Angles | e.g., C-C-B-O, defining the orientation of the boronic acid group relative to the ring [22] |

| Hydrogen Bonding | Presence of intermolecular H-bonds involving the B(OH)₂ groups, which often form dimeric structures. |

The final refined structure will confirm the 1,2,3-substitution pattern on the phenyl ring and reveal the solid-state conformation of the molecule.

Conclusion

The structural analysis of this compound requires a systematic and multi-faceted approach. By integrating 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, researchers can achieve an unambiguous and comprehensive characterization. The workflow and protocols detailed in this guide provide a robust, self-validating framework that ensures the identity, purity, and precise structure of this important building block, thereby upholding the scientific integrity required for its application in drug discovery and advanced chemical synthesis.

References

- Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters.

-

Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Retrieved from [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Iftikhar, H., et al. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. Retrieved from [Link]

-

da Silva, J. B. P. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journals. Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. Retrieved from [Link]

-

Vechtomova, Y. A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. ResearchGate. Retrieved from [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Michigan State University. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(Methylsulfonyl)phenylboronic acid. Chem-Impex. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Sulfonyl in Drug Design | Request PDF. ResearchGate. Retrieved from [Link]

-

SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

-

ChemAnalyst. (n.d.). 3-(methylsulfonyl)phenylboronic acid suppliers USA. ChemAnalyst. Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Retrieved from [Link]

-

Magritek. (2018). Boron NMR Spectroscopy. Magritek. Retrieved from [Link]

-

PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Boron NMR Spectroscopy - Magritek [magritek.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 18. excillum.com [excillum.com]

- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 21. How To [chem.rochester.edu]

- 22. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Electronic Effects of the meta-Sulfonyl Group in Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids are a cornerstone of modern organic synthesis, pivotal in constructing complex molecular architectures. Their reactivity and utility are profoundly influenced by the electronic nature of substituents on the phenyl ring. This technical guide provides an in-depth exploration of the electronic effects of a meta-sulfonyl group on the properties and reactivity of phenylboronic acid. As a potent electron-withdrawing group, the meta-sulfonyl moiety significantly modulates the Lewis acidity, spectroscopic characteristics, and performance in key chemical transformations. This document serves as a comprehensive resource, amalgamating theoretical principles with practical experimental insights for professionals in chemical research and drug development.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The electronic properties of the phenyl ring in phenylboronic acid, governed by its substituents, are a critical determinant of the acid's reactivity and, consequently, the efficiency of the coupling process.

Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boron center, which can influence the rates of transmetalation in catalytic cycles. Conversely, electron-donating groups (EDGs) decrease Lewis acidity. The position of the substituent—ortho, meta, or para—further refines these electronic effects through a combination of inductive and resonance influences. This guide focuses specifically on the powerful, yet sometimes overlooked, influence of the meta-sulfonyl group.

The Electronic Signature of the meta-Sulfonyl Group

The sulfonyl group (-SO₂R, where R is typically an alkyl or aryl group) is a strong electron-withdrawing entity. Its electronic influence stems from two primary effects: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The sulfur atom in a sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being significantly electron-deficient. This deficiency is relayed through the sigma bonds of the phenyl ring, withdrawing electron density from the ring. This effect is distance-dependent and is felt most strongly at the carbon atom directly attached to the sulfonyl group.

-

Resonance Effect (-M): The sulfonyl group can also withdraw electron density through resonance, delocalizing the pi-electrons of the benzene ring onto the oxygen atoms of the sulfonyl group.[4] However, due to the position of the sulfonyl group at the meta position, direct resonance interaction with the boronic acid group is not possible. The primary electronic influence of a meta-sulfonyl group is therefore its strong inductive effect.

The quantitative measure of a substituent's electronic effect is its Hammett constant (σ). For the methylsulfonyl (-SO₂CH₃) group in the meta position, the Hammett constant (σ_meta) is approximately +0.68 , signifying its strong electron-withdrawing nature through induction.

Caption: Dominant electronic effects of a meta-sulfonyl group.

Physicochemical Properties of meta-Sulfonyl Phenylboronic Acid

The strong electron-withdrawing nature of the meta-sulfonyl group imparts distinct physicochemical properties to the phenylboronic acid molecule, most notably its acidity.

Acidity (pKa)

The Lewis acidity of a boronic acid is a crucial parameter, influencing its interaction with bases in catalytic cycles and its utility in sensor applications. The presence of a strong electron-withdrawing group like a meta-sulfonyl group is expected to significantly lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid.

| Compound | Substituent | pKa |

| Phenylboronic Acid | -H | ~8.8[5] |

| 4-Sulfonylphenylboronic Acid | p-SO₂R | 7.1[5] |

| 3-Sulfonylphenylboronic Acid | m-SO₂R | ~7.1 (predicted)[2] |

| 4-Nitrophenylboronic Acid | p-NO₂ | ~7.1 |

| 4-Methoxyphenylboronic Acid | p-OCH₃ | ~9.2 |

Table 1: Comparison of pKa values for substituted phenylboronic acids.

Synthesis and Characterization

The synthesis of 3-(methylsulfonyl)phenylboronic acid typically follows a standard route for arylboronic acid preparation, involving a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol: Synthesis of 3-(Methylsulfonyl)phenylboronic Acid

This protocol is adapted from established procedures for the synthesis of substituted arylboronic acids.[5]

Step 1: Synthesis of 1-Bromo-3-(methylsulfonyl)benzene This starting material can be synthesized from 3-bromothioanisole via oxidation with an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent.

Step 2: Borylation

-

Dissolve 1-bromo-3-(methylsulfonyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to afford 3-(methylsulfonyl)phenylboronic acid.

Caption: Synthetic workflow for 3-(methylsulfonyl)phenylboronic acid.

Spectroscopic Characterization

-

¹H NMR: The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong deshielding effect of the sulfonyl group. The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield (around δ 3.0-3.5 ppm). The hydroxyl protons of the boronic acid are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon atom attached to the boron atom (ipso-carbon) would be significantly deshielded. The other aromatic carbons would also show characteristic shifts influenced by the meta-sulfonyl group. The methyl carbon of the sulfonyl group would appear in the aliphatic region.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for studying boronic acids. The chemical shift provides information about the coordination state of the boron atom (trigonal planar vs. tetrahedral). For 3-(methylsulfonyl)phenylboronic acid, a signal in the range of 28-30 ppm (relative to BF₃·OEt₂) would be expected for the trigonal planar boronic acid.[6][7]

Reactivity and Applications

The pronounced electron-deficient nature of 3-(methylsulfonyl)phenylboronic acid has significant implications for its reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[8] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step.

The increased Lewis acidity of the boron center in 3-(methylsulfonyl)phenylboronic acid is expected to facilitate the formation of the boronate species (R-B(OH)₃⁻) upon reaction with the base. This "ate" complex is more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate. However, very strong electron-withdrawing groups can also impact the stability of the organoboron reagent and potentially lead to side reactions like protodeboronation under certain conditions.

While specific comparative kinetic data for the meta-sulfonyl derivative is scarce, it is generally observed that electron-deficient arylboronic acids can be highly effective coupling partners, often leading to high yields. For instance, a large-scale synthesis of a potential central nervous system agent successfully employed the coupling of 3-pyridylborane with 1-bromo-3-(methylsulfonyl)benzene, highlighting the robustness of this substitution pattern in Suzuki-Miyaura reactions.[2]

Caption: The role of the boronate in the Suzuki-Miyaura catalytic cycle.

Other Applications

The unique properties of 3-(methylsulfonyl)phenylboronic acid make it a valuable building block in other areas:

-

Materials Science: The incorporation of this electron-deficient moiety can be used to tune the electronic and photophysical properties of organic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Medicinal Chemistry: The sulfonyl group is a common pharmacophore, and its combination with the versatile boronic acid functionality allows for the synthesis of novel drug candidates. The increased acidity of the boronic acid can also be exploited for the design of sensors for saccharides and other biologically relevant diols.

Conclusion

The meta-sulfonyl group exerts a powerful electron-withdrawing influence on the phenylboronic acid scaffold, primarily through a strong inductive effect. This results in a significant increase in the Lewis acidity of the boron center, as evidenced by its low pKa. While this electronic modification can be advantageous in facilitating the transmetalation step of the Suzuki-Miyaura coupling, careful optimization of reaction conditions is necessary to mitigate potential side reactions. The synthesis of meta-sulfonyl phenylboronic acid is achievable through standard methodologies, and its unique electronic properties make it a valuable tool for chemists in drug discovery, materials science, and catalysis. Further quantitative studies on its reactivity and experimental determination of its physicochemical parameters will undoubtedly continue to expand its utility in modern synthetic chemistry.

References

-

Anslyn, E. V., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Quora. (2016). What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else? [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Innovating with Phenylboronic Acids: Applications Beyond OLEDs. [Link]

-

Gernika, Z., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(5), e202103758. [Link]

-

Ma, R., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatographic Science, 46(7), 644–649. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Theranostics. (2018). Supplementary Information. [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

-

Chem-Station. Suzuki-Miyaura Coupling. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]

-

ResearchGate. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

University of Wisconsin-Madison. (n.d.). Unit 4: Free Energy Relationships. [Link]

-

Wang, Z. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 167-195. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Al-Amin, M., et al. (2022). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 12(1), 18881. [Link]

-

Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

ResearchGate. (2021). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of Proximity: A Technical Guide to the Reactivity of 2,3-Disubstituted Phenylboronic Acids

Abstract

For researchers, scientists, and professionals in the vanguard of drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Phenylboronic acids are indispensable reagents in this endeavor, primarily through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide delves into the nuanced reactivity of a specific, and often challenging, subclass: 2,3-disubstituted phenylboronic acids. The proximate arrangement of substituents on the phenyl ring introduces a unique interplay of steric and electronic effects that profoundly influence their synthesis, stability, and performance in carbon-carbon bond formation. This document provides an in-depth analysis of these factors, supported by mechanistic insights, detailed experimental protocols, and comparative data to empower chemists in harnessing the full potential of these versatile building blocks.

Introduction: The Challenge and Opportunity of 2,3-Disubstitution

Phenylboronic acids are organoboron compounds featuring a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. Their utility in modern organic synthesis is vast, largely due to their role as the nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1][2] The Suzuki-Miyaura reaction, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[2][3]

The reactivity of a phenylboronic acid is not solely dictated by the boronic acid moiety itself but is significantly modulated by the nature and position of substituents on the aromatic ring. While the influence of single substituents at the ortho, meta, or para positions is well-documented, the combined effect of substituents at the 2- and 3-positions presents a more complex scenario. This "vicinal" substitution pattern creates a unique chemical environment around the C-B bond, introducing both steric hindrance and intricate electronic effects that can either impede or, in some cases, enhance reactivity in unexpected ways. Understanding and predicting the behavior of these 2,3-disubstituted analogues is critical for their effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.

This guide will dissect the key factors governing the reactivity of 2,3-disubstituted phenylboronic acids, with a focus on their synthesis, stability against protodeboronation, and performance in the Suzuki-Miyaura coupling.

Synthesis of 2,3-Disubstituted Phenylboronic Acids: Navigating the Steric Landscape

The synthesis of phenylboronic acids most commonly involves the reaction of an organometallic reagent (typically a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[4] For 2,3-disubstituted phenylboronic acids, the formation of the initial organometallic intermediate from the corresponding di-substituted aryl halide can be challenging due to steric hindrance around the reactive center.

Grignard-Based Approach: A Workhorse Method

The reaction of a 2,3-disubstituted arylmagnesium halide with a trialkyl borate, such as trimethyl borate or triisopropyl borate, remains a primary route. The choice of solvent and reaction temperature is crucial to manage the reactivity and solubility of the Grignard reagent.

Conceptual Workflow for Grignard-based Synthesis

Caption: General workflow for the synthesis of 2,3-disubstituted phenylboronic acids via the Grignard route.

Detailed Experimental Protocol: Synthesis of 2,3-Dichlorophenylboronic Acid

This protocol provides a representative, self-validating procedure for the synthesis of a 2,3-disubstituted phenylboronic acid.

Materials:

-

1-Bromo-2,3-dichlorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

4 M Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromo-2,3-dichlorobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of 4 M HCl in diethyl ether until the solution is acidic (check with pH paper).

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers, and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Triturate the crude solid with hexanes to remove non-polar impurities.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 2,3-dichlorophenylboronic acid.[5]

-

The Dueling Nature of Ortho-Substituents: Steric and Electronic Effects on Reactivity

The reactivity of 2,3-disubstituted phenylboronic acids in Suzuki-Miyaura coupling is a delicate balance of steric and electronic factors. These effects primarily influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) catalyst and proceeds through three main stages.[1][2][3]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Steric Hindrance: A Double-Edged Sword

The presence of two substituents adjacent to the boronic acid group introduces significant steric bulk. This can have both detrimental and, counterintuitively, beneficial effects.

-

Negative Impact: Steric hindrance can slow down the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6] The bulky substituents can impede the approach of the boronic acid to the palladium complex. Similarly, the reductive elimination step, which forms the new C-C bond, can also be hindered if the two coupled groups are sterically demanding.[7]

-

Potential Benefits: In some cases, steric hindrance can promote the reductive elimination step by destabilizing the diorganopalladium(II) intermediate.[8] This can lead to faster turnover and higher yields, particularly when forming highly substituted biaryl systems.

Electronic Effects: Modulating Nucleophilicity and Lewis Acidity

The electronic nature of the 2- and 3-substituents alters the electron density of the phenyl ring and the Lewis acidity of the boronic acid.

-

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the phenyl ring. This enhances the nucleophilicity of the aryl group, which can facilitate the transmetalation step.[9]

-

Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl) or nitro (-NO₂) groups decrease the electron density of the aromatic ring. This can slow down the transmetalation step by making the aryl group less nucleophilic.[9][10] However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species, a key intermediate in one of the proposed transmetalation pathways.[11]

Comparative Reactivity in Suzuki-Miyaura Coupling

| 2,3-Disubstituted Phenylboronic Acid | Substituent Effects | Expected Reactivity Trend |

| 2,3-Dimethylphenylboronic acid | EDG (x2), Steric Hindrance | Moderate to good reactivity, depending on the coupling partner and catalyst system. |

| 2,3-Dichlorophenylboronic acid | EWG (x2), Steric Hindrance | Generally lower reactivity due to reduced nucleophilicity, may require more forcing conditions or specialized catalysts. |

| 2-Methoxy-3-methylphenylboronic acid | EDG (x2), Steric Hindrance | Potentially higher reactivity than the dimethyl analogue due to the stronger donating effect of the methoxy group. |

| 2-Chloro-3-fluorophenylboronic acid | EWG (x2), Steric Hindrance | Likely to exhibit low reactivity, requiring optimized conditions to overcome the combined deactivating electronic effects. |

Note: This table represents general trends. Actual reactivity can be highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent.

The Unwanted Side Reaction: Protodeboronation

A significant challenge in working with phenylboronic acids, especially those with certain substitution patterns, is the undesired cleavage of the C-B bond by a proton source, a process known as protodeboronation.[12] This side reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product.

Mechanism of Protodeboronation

Protodeboronation can be catalyzed by both acid and base.[12] Under the basic conditions typical of Suzuki-Miyaura coupling, the reaction is thought to proceed through the formation of a tetracoordinate boronate species, which is then protonated at the ipso-carbon.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,3-Dichlorophenylboronic acid_TargetMol [targetmol.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Harnessing the Synthetic Potential of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid in Advanced Synthesis and Drug Discovery

An In-depth Technical Guide:

Executive Summary

2-Methyl-3-(methylsulfonyl)phenylboronic acid is a specialized arylboronic acid that offers a unique combination of steric and electronic properties, making it a valuable reagent for organic chemists, particularly those in the fields of medicinal chemistry and materials science. Its strategically placed methyl and methylsulfonyl groups provide chemists with fine control over molecular architecture. This guide delves into the core applications of this reagent, focusing on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore its synthesis, mechanistic underpinnings of its reactivity, detailed experimental protocols, and its potential as a key building block for the next generation of complex molecules and pharmaceutical agents.

Compound Profile: Structural and Physicochemical Properties

This compound is distinguished by its unique substitution pattern on the phenyl ring. Understanding its properties is fundamental to its effective application.

Structural Analysis

The molecule's reactivity and utility are dictated by the interplay of its three key functional groups:

-

The Boronic Acid Moiety (-B(OH)₂): This is the reactive center for cross-coupling reactions. It is relatively stable, generally non-toxic, and its reactivity can be readily modulated.[1]

-

The Methylsulfonyl Group (-SO₂CH₃): As a potent electron-withdrawing group, the methylsulfonyl moiety significantly influences the electronic nature of the aromatic ring. This can enhance the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura coupling. Furthermore, its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in medicinal chemistry.[2]

-

The Ortho-Methyl Group (-CH₃): The methyl group, positioned ortho to the boronic acid, introduces steric hindrance. This steric bulk can be strategically exploited to influence the regioselectivity of reactions and control the dihedral angle of the resulting biaryl bond, which is a critical parameter in designing molecules with specific conformational properties (e.g., atropisomers or enzyme inhibitors).

Physicochemical Data

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1313617-69-4 | [3] |

| Molecular Formula | C₈H₁₁BO₄S | [3] |

| Molecular Weight | 214.05 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent is crucial for researchers who may need to produce it in-house or create derivatives. A common and effective method is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.

Proposed Synthetic Workflow